molecular formula C9H12N2O B108477 (R)-1-(1-phenylethyl)urea CAS No. 16849-91-5

(R)-1-(1-phenylethyl)urea

Cat. No.: B108477
CAS No.: 16849-91-5
M. Wt: 164.2 g/mol
InChI Key: ALVBVEKNACPPAB-UHFFFAOYSA-N
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Description

®-1-(1-Phenylethyl)urea is an organic compound characterized by the presence of a urea group attached to a chiral center bearing a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-1-(1-Phenylethyl)urea can be synthesized through several methods. One common approach involves the reaction of ®-1-phenylethylamine with an isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and can be catalyzed by a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of ®-1-(1-phenylethyl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: ®-1-(1-Phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the urea group to amines.

    Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylethyl urea derivatives.

Scientific Research Applications

®-1-(1-Phenylethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: ®-1-(1-Phenylethyl)urea can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(1-Phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, while the phenylethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    (S)-1-(1-Phenylethyl)urea: The enantiomer of ®-1-(1-phenylethyl)urea, which may exhibit different biological activities due to its chiral nature.

    N-Phenylurea: A simpler analog lacking the chiral center and phenylethyl group.

    N,N’-Diphenylurea: A related compound with two phenyl groups attached to the urea moiety.

Uniqueness: ®-1-(1-Phenylethyl)urea is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

[(1R)-1-phenylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVBVEKNACPPAB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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